3-Cyano-2,6-difluorobenzoic acid

Description

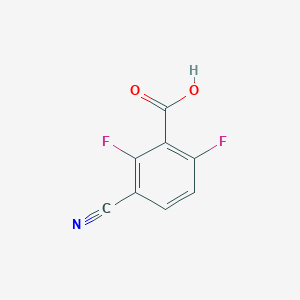

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-2,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO2/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCKPWOBQFQMAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Synthons in Modern Drug Discovery

An In-Depth Technical Guide to 3-Cyano-2,6-difluorobenzoic acid

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—are leveraged to modulate pKa, enhance metabolic stability, and improve binding affinity. Within this context, this compound emerges as a highly valuable and versatile building block. Its trifunctional nature, featuring a carboxylic acid for amide coupling, a nitrile group for diverse chemical transformations, and a difluorinated phenyl ring for deep-pocket binding and metabolic resistance, makes it a strategic asset for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of its properties, synthesis, applications, and safe handling.

Core Compound Identification and Physicochemical Properties

Precise identification is critical for regulatory compliance and experimental reproducibility. The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

| Property | Data | Source |

| CAS Number | 1314971-48-6 | [1] |

| Molecular Formula | C₈H₃F₂NO₂ | |

| Molecular Weight | 183.11 g/mol | [2] |

| Purity | Typically ≥95% | [1] |

| Appearance | White to off-white solid/powder | Inferred from related compounds |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Inferred from related compounds[3] |

Synthesis Pathway: A Mechanistic Approach

The synthesis of this compound is typically achieved through a multi-step process that leverages well-established organometallic and aromatic substitution reactions. A common and logical route begins with the precursor 3-Amino-2,6-difluorobenzoic acid, proceeding via a Sandmeyer-type reaction. This choice is predicated on the reliable conversion of an amino group to a nitrile via a diazonium salt intermediate.

Diagram 1: Synthetic Workflow via Sandmeyer Reaction

Sources

Introduction: The Significance of a Multifunctional Scaffolding

An In-depth Technical Guide to the Physical Properties of 3-Cyano-2,6-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 1314971-48-6) is a highly functionalized aromatic compound that holds significant potential as a versatile building block in medicinal chemistry and materials science.[1][2] Its structure is characterized by a benzoic acid core, strategically substituted with two fluorine atoms and a cyano (nitrile) group. This unique combination of electron-withdrawing groups imparts distinct electronic properties and steric influences, making it an attractive starting point for the synthesis of complex molecular architectures.[3]

The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of derivative compounds, while the cyano and carboxylic acid groups offer multiple reactive handles for diverse chemical transformations.[4] Understanding the fundamental physical properties of this molecule is therefore a critical first step for any researcher aiming to incorporate it into a synthetic workflow or drug discovery program.

This guide provides a comprehensive overview of the known and predicted physical properties of this compound. Recognizing that experimental data for this specific molecule is limited in public literature, we will leverage data from structurally similar compounds to provide reasoned estimations. More importantly, we will detail the robust experimental methodologies required to determine these properties with high fidelity, empowering researchers to validate these characteristics in their own laboratories.

Molecular Structure and Key Identifiers

The precise arrangement of functional groups is fundamental to the molecule's reactivity and physical behavior. The ortho-fluorine atoms flank the carboxylic acid, influencing its acidity and conformation, while the meta-cyano group further withdraws electron density from the aromatic ring.

Caption: Chemical Structure of this compound.

| Property | Value | Source |

| CAS Number | 1314971-48-6 | [1][2] |

| Molecular Formula | C₈H₃F₂NO₂ | [2] |

| Molecular Weight | 183.12 g/mol | [2] |

| MDL Number | MFCD09907851 | [1][2] |

| SMILES | O=C(O)C1=C(F)C=C(C#N)C=C1F | [5] |

| InChI Key | JCPGMDKZYAHBAC-UHFFFAOYSA-N | [6] |

Physicochemical Properties: Knowns and Predictions

Directly measured physical properties for this compound are not widely published. However, we can infer probable values by examining closely related analogs. The data presented below is a combination of supplier information and predictions based on the properties of 2,6-difluorobenzoic acid and 4-cyano-2,6-difluorobenzoic acid.

| Property | Value (Predicted/Reported) | Rationale & Comparative Insights |

| Appearance | White to off-white solid | Typical for small aromatic carboxylic acids. |

| Melting Point (°C) | ~160-180 (Predicted) | 2,6-Difluorobenzoic acid melts at 157-161 °C.[7][8] The addition of a polar cyano group is expected to increase crystal lattice energy, likely raising the melting point. |

| Boiling Point (°C) | >300 (Predicted) | The boiling point for the related 4-cyano-2,6-difluorobenzoic acid is predicted to be 303.9 °C.[9] High boiling points are characteristic of benzoic acids due to strong intermolecular hydrogen bonding. |

| Aqueous Solubility | Poorly soluble (Predicted) | Aromatic carboxylic acids generally have low water solubility. The hydrophobic benzene ring and the addition of fluorine atoms counteract the polarity of the acid and nitrile groups. The log of water solubility (log10WS) for 2,6-difluorobenzoic acid is calculated at -2.20.[10] |

| pKa | ~1.5 - 2.0 (Predicted) | The pKa of 2,6-difluorobenzoic acid is predicted to be 2.34.[7] The additional electron-withdrawing cyano group at the meta position in the target molecule should further stabilize the carboxylate anion, making the acid stronger (i.e., lowering the pKa). For comparison, the predicted pKa of 4-cyano-2,6-difluorobenzoic acid is 1.68.[9] |

| LogP (Octanol/Water) | ~1.5 - 2.0 (Predicted) | The calculated LogP for 2,6-difluorobenzoic acid is 1.66.[10] The cyano group will slightly increase polarity, but the overall molecule remains moderately lipophilic, a key consideration for drug development. |

Anticipated Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and purity assessment. Based on the functional groups present, the following spectral characteristics are expected.

-

¹H NMR: The spectrum will be complex due to ¹H-¹⁹F coupling. A single aromatic proton signal is expected, appearing as a multiplet in the downfield region (δ 7.5-8.5 ppm). The carboxylic acid proton will be a broad singlet, typically >10 ppm, and may be solvent-dependent.

-

¹³C NMR: Approximately 8 distinct signals are anticipated. The carboxylic carbonyl carbon will be significantly downfield (~160-170 ppm). The nitrile carbon will appear around 115-120 ppm. The aromatic carbons will resonate between ~110-165 ppm, with carbons directly bonded to fluorine showing large C-F coupling constants.[11][12]

-

¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms, likely appearing as a multiplet due to coupling with the aromatic proton.

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.[13]

-

C=O Stretch: A strong, sharp absorption around 1700-1720 cm⁻¹, typical for an aromatic carboxylic acid.[13]

-

C≡N Stretch: A medium, sharp absorption in the 2220-2240 cm⁻¹ region.

-

C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.

-

-

Mass Spectrometry (MS): The molecular ion peak (M+) in an ESI-negative mode would be expected at m/z 182.01 [M-H]⁻. Key fragmentation would likely involve the loss of CO₂ (44 Da) and HCN (27 Da).

Core Experimental Protocols for Property Determination

For researchers in drug development, rigorously determining these physical properties is non-negotiable. The following sections detail gold-standard methodologies.

Melting Point Determination via Capillary Method

Causality: The melting point is a primary indicator of purity. A sharp melting range (e.g., <1 °C) suggests a highly pure compound, while a broad or depressed range indicates the presence of impurities that disrupt the crystal lattice. The chosen heating rate is a critical parameter; a slow rate near the expected melting point is essential to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.

Protocol:

-

Sample Preparation: Ensure the sample is completely dry by holding it under a high vacuum for several hours. Grind the crystalline sample into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.

-

Instrument Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.

-

Measurement:

-

Set a rapid heating ramp (10-20 °C/min) for an initial scout measurement to quickly identify the approximate melting range.

-

Using a fresh sample, heat rapidly to ~20 °C below the scouted melting point.

-

Decrease the heating rate to 1-2 °C/min to allow for precise observation.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (clear point). Report this as the melting range.

Caption: Workflow for Capillary Melting Point Determination.

Thermodynamic Aqueous Solubility via Shake-Flask Method (ICH Guideline)

Causality: This method is considered the gold standard because it measures the true equilibrium solubility of a compound, a critical parameter for predicting oral bioavailability. By agitating an excess of the solid compound in water over an extended period (24-72 hours), the system reaches a steady state where the rate of dissolution equals the rate of precipitation. Using a buffer is crucial as the solubility of an ionizable compound like a carboxylic acid is highly pH-dependent. Analysis by a validated, specific method like HPLC prevents interference from potential impurities or degradants.

Protocol:

-

System Preparation: Prepare a buffer solution at a physiologically relevant pH (e.g., pH 7.4 phosphate-buffered saline).

-

Sample Addition: Add an excess amount of solid this compound to a known volume of the buffer in a sealed, inert vial. "Excess" is confirmed by visually observing undissolved solid at the end of the experiment.

-

Equilibration: Place the vial in a shaker or rotator bath maintained at a constant temperature (e.g., 25 °C or 37 °C) for at least 24 hours. A 48 or 72-hour time point is recommended to ensure equilibrium has been reached.

-

Phase Separation: Allow the suspension to settle. Remove an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

-

Quantification:

-

Dilute the filtered supernatant with a suitable mobile phase.

-

Analyze the concentration of the dissolved compound using a calibrated HPLC-UV method.

-

Prepare a standard curve of the compound with known concentrations to ensure accurate quantification.

-

-

Validation: The result is considered valid if the concentrations measured at two consecutive time points (e.g., 24h and 48h) are within acceptable variance (<10%).

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity Constant (pKa) Determination via Potentiometric Titration

Causality: The pKa dictates the ionization state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and receptor binding. Potentiometric titration directly measures this property by monitoring the change in pH as a strong base is added to a solution of the acidic compound. For poorly soluble compounds, a co-solvent system is necessary to dissolve the analyte, and the "apparent pKa" (pKa*) is measured. This value can then be extrapolated back to a fully aqueous environment using methods like the Yasuda-Shedlovsky plot, ensuring the clinical relevance of the data.

Protocol:

-

System Setup: Calibrate a pH electrode using standard buffers (e.g., pH 4, 7, 10). Use a jacketed titration vessel to maintain a constant temperature (e.g., 25 °C).

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system. For poorly soluble compounds, a co-solvent like methanol or DMSO mixed with water is used. Sparge the solution with an inert gas (N₂ or Ar) to remove dissolved CO₂, which can interfere with the measurement.

-

Titration:

-

Immerse the calibrated pH electrode and the tip of a calibrated automated burette containing a standardized strong base (e.g., 0.1 M KOH).

-

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

-

Record the pH value versus the volume of titrant added.

-

-

Data Analysis:

-

Plot the titration curve (pH vs. volume). The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).

-

For higher accuracy, calculate the first derivative of the curve (dpH/dV); the peak of this derivative plot indicates the equivalence point.

-

If a co-solvent was used, repeat the experiment at several different co-solvent ratios and extrapolate to 0% co-solvent to determine the aqueous pKa.

-

Caption: Workflow for Potentiometric pKa Determination.

Relevance in Drug Discovery and Chemical Synthesis

The trifecta of functional groups on this compound makes it a valuable precursor. The difluorophenyl moiety is a common feature in potent and selective enzyme inhibitors and receptor antagonists. For instance, derivatives of 2,6-difluorobenzoic acid are used in the development of RORγt inverse agonists for inflammatory diseases and as agrochemicals.[8][14] The carboxylic acid can be converted into amides, esters, or other functional groups, while the nitrile can be reduced to an amine or hydrolyzed to an amide, providing avenues for extensive library synthesis and structure-activity relationship (SAR) studies.

Safety and Handling

-

Hazard Classification: Irritant.[2]

-

Precautionary Statements: GHS statements indicate that this compound may cause an allergic skin reaction (H317) and causes serious eye irritation (H319).[2]

-

Recommended PPE: Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

-

Apollo Scientific. (n.d.). This compound. Retrieved from Apollo Scientific.[1]

-

Pharmaffiliates. (n.d.). 2,6-Difluorobenzoic Acid: A Key Intermediate for Pharmaceutical and Chemical Synthesis. Retrieved from Pharmaffiliates.[4]

-

Biosynth. (n.d.). 3-cyano-2,4-difluorobenzoic acid. Retrieved from Biosynth.[15]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 3-Cyano-2-fluorobenzoic Acid in Modern Industries. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD.[3]

-

LookChem. (n.d.). Cas 385-00-2, 2,6-Difluorobenzoic acid. Retrieved from LookChem.[7]

-

Matrix Scientific. (n.d.). This compound. Retrieved from Matrix Scientific.[2]

-

Chemsrc. (n.d.). 3-Cyano-4-fluorobenzoic acid | CAS#:171050-06-9. Retrieved from Chemsrc.[16]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-cyano- (CAS 619-65-8). Retrieved from Cheméo.[17]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from Doc Brown's Chemistry.[13]

-

ChemicalBook. (n.d.). 3-Cyanobenzoic acid(1877-72-1) IR Spectrum. Retrieved from ChemicalBook.[18]

-

Chemdad. (n.d.). 4-CYANO-2,6-DIFLUOROBENZOIC ACID. Retrieved from Chemdad.[9]

-

Sigma-Aldrich. (n.d.). This compound | 1314971-48-6. Retrieved from Sigma-Aldrich.

-

PubChem. (n.d.). 2,6-Difluorobenzoic acid. Retrieved from PubChem.[19]

-

PubChem. (n.d.). 3-Fluorobenzoic Acid. Retrieved from PubChem.[20]

-

ChemScene. (n.d.). 4-Cyano-2,6-difluorobenzoic acid | 181073-82-5. Retrieved from ChemScene.[5]

-

NIST. (n.d.). 2,6-Difluorobenzoic acid. Retrieved from the NIST WebBook.[21]

-

PubMed. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters.[14]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from Doc Brown's Chemistry.[12]

-

AiFChem. (n.d.). 3-Cyano-2,4-difluorobenzoic acid | 177942-39-1. Retrieved from AiFChem.[6]

-

Guidechem. (n.d.). 4-cyano-2-fluorobenzoic acid 164149-28-4. Retrieved from Guidechem.[22]

-

PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from PubMed Central.[23]

-

ECHEMI. (n.d.). Buy 3-AMINO-2,6-DIFLUOROBENZOIC ACID Industrial Grade. Retrieved from ECHEMI.[24]

-

ResearchGate. (n.d.). 2,6-Difluorobenzoic acid. Retrieved from ResearchGate.[25]

-

Cheméo. (n.d.). Chemical Properties of 2,6-Difluorobenzoic acid (CAS 385-00-2). Retrieved from Cheméo.[10]

-

Chemsrc. (n.d.). 2,6-Difluorobenzoic acid | CAS#:385-00-2. Retrieved from Chemsrc.[8]

Sources

- 1. 1314971-48-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chemscene.com [chemscene.com]

- 6. 177942-39-1 | 3-Cyano-2,4-difluorobenzoic acid - AiFChem [aifchem.com]

- 7. Cas 385-00-2,2,6-Difluorobenzoic acid | lookchem [lookchem.com]

- 8. 2,6-Difluorobenzoic acid | CAS#:385-00-2 | Chemsrc [chemsrc.com]

- 9. 4-CYANO-2,6-DIFLUOROBENZOIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. 2,6-Difluorobenzoic acid (CAS 385-00-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. rsc.org [rsc.org]

- 12. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. labsolu.ca [labsolu.ca]

- 16. 3-Cyano-4-fluorobenzoic acid | CAS#:171050-06-9 | Chemsrc [chemsrc.com]

- 17. Benzoic acid, 4-cyano- (CAS 619-65-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 18. 3-Cyanobenzoic acid(1877-72-1) IR Spectrum [chemicalbook.com]

- 19. 2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 2,6-Difluorobenzoic acid [webbook.nist.gov]

- 22. Page loading... [guidechem.com]

- 23. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. echemi.com [echemi.com]

- 25. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of 3-Cyano-2,6-difluorobenzoic Acid

Prepared by a Senior Application Scientist

This guide provides an in-depth analysis of the expected spectral characteristics of 3-cyano-2,6-difluorobenzoic acid (CAS No. 1314971-48-6)[1][2][3]. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with data from analogous structures to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Introduction: The Structural Significance of this compound

This compound is a highly functionalized aromatic compound. The presence of a carboxylic acid, a nitrile group, and two fluorine atoms on the benzene ring creates a unique electronic environment, making it a valuable building block in medicinal chemistry and materials science. Accurate spectral characterization is paramount for verifying its structure and purity. This guide will delve into the expected spectral data, explaining the rationale behind the predicted chemical shifts, absorption frequencies, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Data Acquisition

A standard approach for acquiring NMR spectra for a solid sample like this compound involves dissolving the compound in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). A typical experimental setup would be:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 or 600 MHz instrument.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

¹H NMR Spectroscopy: A Look at the Aromatic Protons

The ¹H NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two non-equivalent aromatic protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-4 | 8.0 - 8.3 | Triplet of doublets (td) | ~8-9 (H-H), ~1-2 (H-F) | Proton para to the cyano group |

| H-5 | 7.4 - 7.7 | Triplet of doublets (td) | ~8-9 (H-H), ~1-2 (H-F) | Proton meta to the cyano group |

| COOH | 13.0 - 14.0 | Broad singlet | - | Carboxylic acid proton |

Rationale behind the predictions: The electron-withdrawing nature of the cyano, fluoro, and carboxylic acid groups will deshield the aromatic protons, shifting them downfield. The proton at the 4-position is expected to be the most deshielded due to its position relative to the strongly withdrawing cyano and carboxylic acid groups. The splitting patterns arise from coupling to the adjacent aromatic proton (ortho coupling, ~8-9 Hz) and weaker coupling to the fluorine atoms. The carboxylic acid proton signal is typically broad and far downfield due to hydrogen bonding.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide a signal for each of the eight unique carbon atoms in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| C=O | 163 - 167 | Carboxylic acid carbon |

| C-F | 158 - 162 (d, ¹JCF ≈ 250-270 Hz) | C2 and C6 carbons |

| C-CN | 135 - 140 | C3 carbon |

| C-H | 130 - 135 | C4 carbon |

| C-H | 115 - 120 | C5 carbon |

| C-COOH | 110 - 115 | C1 carbon |

| C≡N | 114 - 118 | Nitrile carbon |

Rationale behind the predictions: The carboxylic acid carbonyl carbon is the most deshielded. The carbons directly bonded to fluorine (C2 and C6) will appear as doublets with a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will have their chemical shifts influenced by the various substituents. The chemical shifts are estimated based on data for similar substituted benzoic acids[4][5].

¹⁹F NMR Spectroscopy: Probing the Fluorine Environments

The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| F | -110 to -115 | Multiplet | - | F2 and F6 |

Rationale behind the predictions: The chemical shift is in the typical range for aryl fluorides. The signal will likely appear as a multiplet due to coupling with the aromatic protons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for identifying the key functional groups present in this compound.

Experimental Protocol: IR Data Acquisition

A common and straightforward method for solid samples is Attenuated Total Reflectance (ATR) IR spectroscopy.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

| Predicted Absorption Band (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid |

| 2230 - 2210 (sharp, medium) | C≡N stretch | Nitrile |

| 1720 - 1680 (strong) | C=O stretch | Carboxylic acid |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1320 - 1210 | C-O stretch | Carboxylic acid |

| 1200 - 1000 | C-F stretch | Aryl fluoride |

Rationale behind the predictions: The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid[6][7]. The C≡N stretch is a sharp and diagnostically useful peak[8]. The C=O stretch of the carboxylic acid is typically a very strong absorption. The C-F stretches will also be present in the fingerprint region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

-

Instrumentation: A mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition: Spectra are typically acquired in both positive and negative ion modes.

Predicted Mass Spectrum

-

Molecular Ion: In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 182.0. In positive ion mode, the protonated molecule [M+H]⁺ would be at m/z 184.0.

-

Key Fragmentation: The fragmentation of benzoic acid derivatives is well-documented[9][10]. Key predicted fragmentation pathways for this compound are outlined below.

| m/z (charge) | Proposed Fragment |

| 183 (M⁺˙) | Molecular ion |

| 166 | [M - OH]⁺ |

| 138 | [M - COOH]⁺ |

| 111 | [C₆H₂F₂]⁺ |

Visualization of Key Fragmentation Pathway

Caption: Predicted ESI-MS fragmentation of this compound.

Conclusion

The spectral data for this compound can be reliably predicted based on the well-established principles of NMR, IR, and mass spectrometry, and by comparison with structurally related molecules. This guide provides a comprehensive framework for the interpretation of the expected spectra, which is crucial for the confirmation of its synthesis and for its application in further research and development.

References

- Green Chemistry, 2018, 20, 3038.

- The Royal Society of Chemistry, Supporting Information.

- The Royal Society of Chemistry, Supplementary Inform

-

Shimadzu, "Analysis of Artificial Colorants by Ultra-Fast Liquid Chromatography- Mass Spectrometry". [Link]

- The Royal Society of Chemistry, "NMR spectra and Analytical HPLC". (Note: General reference.)

-

PubChem, "2,6-Difluorobenzoic acid". [Link]

-

Rasayan Journal of Chemistry, "VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID". [Link]

-

NIST WebBook, "2,6-Difluorobenzoic acid". [Link]

-

Doc Brown's Chemistry, "The C-13 NMR spectrum of benzoic acid". [Link]

-

Doc Brown's Chemistry, "infrared spectrum of benzoic acid". [Link]

-

PubChemLite, "3-cyano-6-fluoro-2-methoxybenzoic acid (C9H6FNO3)". [Link]

-

MDPI, "Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds". [Link]

- Google Patents, "US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid deriv

-

Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns". [Link]

-

Spectroscopy Online, "The C=O Bond, Part III: Carboxylic Acids". [Link]

-

MDPI, "Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Proteins Analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry". [Link]

-

Doc Brown's Chemistry, "mass spectrum of benzoic acid". [Link]

-

NIH, "Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols". [Link]

-

SpectraBase, "m-Fluorobenzoic acid - Optional[19F NMR] - Chemical Shifts". [Link]

-

SpectraBase, "2,6-Difluorobenzoic acid, 3,4-dichlorophenyl ester - Optional[13C NMR] - Chemical Shifts". [Link]

-

University of Calgary, "Mass Spectrometry: Fragmentation". [Link]

-

ZORA, "2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS". [Link]

-

ResearchGate, "(PDF) 2,6-Difluorobenzoic acid". [Link]

Sources

- 1. 1314971-48-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound | 1314971-48-6 [sigmaaldrich.com]

- 3. This compound | 1314971-48-6 [sigmaaldrich.com]

- 4. 3-Cyanobenzoic acid(1877-72-1) 13C NMR spectrum [chemicalbook.com]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility of 3-Cyano-2,6-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

3-Cyano-2,6-difluorobenzoic acid is a synthetic intermediate of significant interest in medicinal chemistry and materials science. Its utility is intrinsically linked to its physicochemical properties, among which solubility is a critical parameter influencing reaction kinetics, purification, formulation, and bioavailability. This guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published experimental data for this specific molecule, this document leverages theoretical principles and predictive insights to forecast its solubility behavior. Furthermore, it outlines a detailed, field-proven experimental workflow for the empirical determination of its solubility in various solvent systems, empowering researchers to generate the precise data required for their applications.

Introduction: The Significance of Solubility in the Application of this compound

This compound belongs to a class of highly functionalized aromatic compounds. The presence of electron-withdrawing fluorine and cyano groups, combined with the acidic carboxyl moiety, creates a molecule with unique electronic and steric properties. These features make it a valuable building block in the synthesis of novel pharmaceutical agents and advanced materials. For instance, fluorinated benzoic acids are known intermediates in the development of anti-inflammatory drugs and agrochemicals, where fluorine substitution can enhance metabolic stability and binding affinity. The cyano group, a versatile functional handle, can be transformed into various other functionalities, further expanding its synthetic utility.

A thorough understanding of the solubility of this compound is paramount for its effective application. In drug discovery, solubility directly impacts a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For synthetic chemists, knowledge of solubility is crucial for designing efficient reaction and purification protocols, such as crystallization. This guide will, therefore, equip the research and drug development professional with the foundational knowledge and practical methodologies to navigate the solubility challenges and opportunities presented by this compound.

Theoretical & Predictive Solubility Profile

The molecular structure of this compound—a rigid aromatic ring substituted with a polar carboxylic acid group, a polar cyano group, and two strongly electronegative fluorine atoms—suggests a complex solubility profile. The interplay of these functional groups dictates the compound's interactions with various solvents.

2.1. Factors Influencing Solubility

-

Polarity: The carboxylic acid and cyano groups introduce significant polarity and the capacity for hydrogen bonding. The fluorine atoms, while highly electronegative, contribute less to hydrogen bonding and more to creating a molecule with a significant dipole moment.

-

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl and hydroxyl oxygens). The nitrogen of the cyano group can act as a hydrogen bond acceptor.

-

Lipophilicity: The benzene ring provides a hydrophobic core. The two fluorine atoms will increase the lipophilicity of the molecule.

-

Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the crystal lattice energy, which is the energy holding the molecules together in a solid state. The potential for strong intermolecular interactions (like hydrogen bonding) in the solid state could lead to a high lattice energy and consequently lower solubility.

2.2. Predicted Solubility in Various Solvent Classes

In the absence of direct experimental data, we can predict the solubility of this compound based on the principle of "like dissolves like" and the anticipated intermolecular forces.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The carboxylic acid group can ionize in water and form strong hydrogen bonds with protic solvents. The high polarity of these solvents can effectively solvate the polar functional groups of the molecule. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents are highly polar and can act as hydrogen bond acceptors, effectively solvating the carboxylic acid proton. They are generally excellent solvents for a wide range of organic compounds. |

| Nonpolar | Hexanes, Toluene | Low | The significant polarity of this compound makes it unlikely to be well-solvated by nonpolar solvents, which primarily interact through weaker van der Waals forces. |

| Ethereal | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | These solvents have intermediate polarity and can act as hydrogen bond acceptors. Some solubility is expected, but likely less than in more polar aprotic solvents. |

2.3. The Critical Influence of pH on Aqueous Solubility

For ionizable compounds like this compound, pH is a dominant factor in determining aqueous solubility. The carboxylic acid group can exist in its neutral (protonated) form or its anionic (deprotonated) carboxylate form, with the equilibrium dictated by the solution's pH and the compound's pKa.

The Henderson-Hasselbalch equation governs this relationship: pH = pKa + log([A⁻]/[HA])

Where [HA] is the concentration of the neutral acid and [A⁻] is the concentration of the conjugate base (carboxylate).

-

At pH << pKa: The compound will be predominantly in its neutral, less polar form, leading to lower aqueous solubility.

-

At pH >> pKa: The compound will be primarily in its ionized, highly polar carboxylate form, resulting in significantly higher aqueous solubility.[1]

This pH-dependent solubility is a critical consideration in designing oral drug formulations and in developing aqueous-based reaction or purification methods.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of published data, empirical determination of solubility is essential. The following section provides a robust, step-by-step protocol for this purpose. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Calibrated pH meter (for aqueous solubility)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

3.2. Experimental Workflow: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Step-by-Step Protocol:

-

Preparation of Stock Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO or acetonitrile).

-

From the stock solution, prepare a series of calibration standards by serial dilution.

-

Analyze the calibration standards by HPLC to generate a standard curve of peak area versus concentration. This is crucial for the final quantification.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials. The excess is critical to ensure that a saturated solution is achieved.

-

To each vial, add a precise volume of the desired solvent. For aqueous solubility, use buffers of different pH values.

-

-

Equilibration:

-

Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples by HPLC under the same conditions used for the calibration standards.

-

-

Calculation:

-

Using the peak area from the HPLC analysis and the equation from the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original solubility in the solvent by multiplying the concentration by the dilution factor.

-

Applications in Drug Development and Synthesis

A comprehensive understanding of the solubility of this compound is directly applicable to several key areas:

-

Reaction Optimization: Choosing a solvent in which the starting materials are sufficiently soluble can significantly improve reaction rates and yields.

-

Crystallization and Purification: Solubility data at different temperatures is essential for developing effective crystallization protocols for purification.

-

Pre-formulation Studies: For drug development, aqueous solubility data at various pH values is a critical input for assessing the feasibility of oral formulations and for selecting appropriate excipients.

-

In Vitro Assays: In biological screening, knowing the solubility in assay buffers (like DMSO/aqueous mixtures) is crucial to avoid compound precipitation and false-negative results.

Conclusion

References

- Palmer, D. S., et al. (2008). A computational approach to solve the complete thermodynamic cycle of solubility. Molecular Pharmaceutics, 5(2), 266-279.

- Boobier, S., et al. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.

- Bergström, C. A., et al. (2014). Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients. Pharmaceutical Research, 31(12), 3403-3414.

- Avdeef, A. (2012).

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.

-

2,6-Difluorobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

-

Safety Data Sheet: Benzoic acid. (n.d.). Carl Roth. Retrieved from [Link]

-

Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. (2020). PubMed. Retrieved from [Link]

-

Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. Retrieved from [Link]

-

Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)- 2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities. (2019). PubMed. Retrieved from [Link]

-

Understanding the Effect of pH on Benzoic Acid Solubility. (2023). Physics Forums. Retrieved from [Link]

-

Why Is Benzoic Acid Slightly Soluble In Water?. (2022). Sciencing. Retrieved from [Link]

-

Advances in the Applications of Polyhydroxyalkanoate Nanoparticles for Novel Drug Delivery System. (2012). National Institutes of Health. Retrieved from [Link]

Sources

3-Cyano-2,6-difluorobenzoic acid safety and handling

An In-Depth Technical Guide to the Safe Handling of 3-Cyano-2,6-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

This compound (CAS No. 1314971-48-6) is a highly functionalized aromatic carboxylic acid.[1] Its unique structure, featuring a nitrile group and two fluorine atoms ortho to the carboxylic acid, makes it a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the fluorine and cyano groups significantly influences the reactivity of the aromatic ring and the acidity of the carboxyl group, rendering it a key intermediate in the synthesis of complex molecular architectures, including novel pharmaceuticals.[2][3]

However, the same features that make this compound chemically interesting also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling procedures for this compound, grounded in established chemical safety principles and data from structurally related compounds.

Section 1: Hazard Identification and Risk Assessment

While comprehensive toxicological data for this compound is not extensively published, a robust hazard assessment can be constructed by examining its chemical structure and referencing data from analogous compounds, such as 2,6-difluorobenzoic acid and other cyanobenzoic acid derivatives.

1.1 GHS Classification (Inferred)

Based on data from similar compounds, this compound should be treated as a hazardous substance.[4][5][6] The likely GHS classifications are:

-

Skin Irritation (Category 2): Causes skin irritation.[4][6][7]

-

Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[4][6][7][8]

-

Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.[6][8]

-

Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled. Some closely related cyano-fluoro-benzoic acids are classified as acutely toxic (Category 3), indicating a high degree of caution is warranted.[5]

Signal Word: Warning or Danger , depending on the acute toxicity assessment.[4][5]

Hazard Statements (H-phrases):

-

H335: May cause respiratory irritation.[6]

-

Potential: H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.[5]

1.2 Physicochemical and Reactivity Hazards

-

Appearance: Typically a white to off-white or brown solid powder.[8]

-

Reactivity: The compound is generally stable under normal laboratory conditions.[4] However, it is incompatible with strong oxidizing agents and strong bases.[9]

-

Thermal Decomposition: Upon heating to decomposition, it may release hazardous and irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen fluoride (HF), and nitrogen oxides (NOx).[9][10][11] The formation of highly toxic hydrogen cyanide (HCN) gas is also a possibility due to the nitrile group.

Quantitative Data Summary

| Property | Value / Information | Source Analogue |

| Molecular Formula | C₈H₃F₂NO₂ | |

| Molecular Weight | 183.11 g/mol | [5] |

| Melting Point | 156 - 160 °C (for 2,6-difluorobenzoic acid) | [8][12] |

| Boiling Point | No data available | |

| Solubility | Soluble in methanol. Water solubility is likely. | [2] |

Section 2: The Hierarchy of Controls: A Proactive Safety Framework

To ensure personnel safety, a multi-layered approach to hazard control must be implemented. The "Hierarchy of Controls" is a fundamental principle in occupational safety that prioritizes the most effective measures.

Caption: Hierarchy of Controls applied to handling solid chemical hazards.

2.1 Engineering Controls (Primary Barrier)

The most critical step in safe handling is to minimize exposure through physical barriers.

-

Ventilation: Always handle this compound inside a certified chemical fume hood to control the inhalation of dust or potential vapors.[4][5] Ensure the fume hood has adequate airflow.

-

Containment: For procedures involving larger quantities or with a high potential for aerosolization, consider using a glovebox.

2.2 Administrative Controls (Procedural Rules)

-

Designated Areas: Designate specific areas within the laboratory for handling this compound.

-

Training: Ensure all personnel are thoroughly trained on the specific hazards and handling procedures outlined in the Safety Data Sheet (SDS) and this guide.

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4][5] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]

2.3 Personal Protective Equipment (PPE)

PPE is the final line of defense and must be used in conjunction with engineering and administrative controls.

-

Eye and Face Protection: Wear chemical safety goggles that conform to NIOSH (US) or EN166 (EU) standards.[5][11] A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.[5]

-

Skin Protection:

-

Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.[5][6] Use proper glove removal technique to avoid skin contact.[5]

-

Lab Coat: A full-sleeved laboratory coat is mandatory. Consider a chemically resistant apron for larger quantities.

-

-

Respiratory Protection: Under normal conditions within a fume hood, respiratory protection is not typically required. If engineering controls are not sufficient or during a large spill clean-up, a NIOSH-approved particulate respirator (e.g., N95) or a full-face respirator may be necessary.[5]

Section 3: Standard Operating Procedures (SOPs)

Adherence to detailed protocols is essential for safety and experimental reproducibility.

3.1 Protocol for Weighing and Preparing Solutions

This protocol is designed to minimize dust generation and personnel exposure.

Caption: Workflow for safely weighing a solid chemical reagent.

Step-by-Step Methodology:

-

Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves). Ensure the chemical fume hood is on and functioning correctly.

-

Workspace Decontamination: Wipe down the surface of the analytical balance and the fume hood workspace with an appropriate solvent (e.g., 70% ethanol) to remove any contaminants.

-

Tare Vessel: Place a clean weigh boat or appropriate glassware on the balance and tare the mass.

-

Aliquot Compound: Carefully open the container of this compound. Using a clean spatula, gently transfer the desired amount of the solid to the tared vessel. Avoid any sudden movements that could create dust. Close the primary container immediately after transfer.

-

Dissolution: If preparing a solution, carefully add the solvent to the vessel containing the weighed solid. Add the solvent slowly down the side of the container to avoid splashing.

-

Cleanup: Once the transfer is complete, decontaminate the spatula and any affected surfaces. Dispose of the weigh boat and any contaminated wipes into a designated solid chemical waste container.

-

Hand Washing: After the procedure is complete and PPE is removed, wash hands thoroughly with soap and water.

Section 4: Storage, Spills, and Waste Disposal

4.1 Chemical Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9][13]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9]

-

The storage area should be clearly marked, and access should be restricted to authorized personnel.

4.2 Emergency Procedures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[4][8]

-

Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[8] If skin irritation occurs, seek medical attention.[4]

-

Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[4][8] If breathing is difficult or if the person feels unwell, call a poison center or doctor.[6][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[10]

4.3 Spill Management

-

Small Spills (Solid):

-

Evacuate non-essential personnel.

-

Ensure proper PPE is worn.

-

Gently sweep up the solid material, avoiding dust formation.[5]

-

Place the material into a suitable, labeled container for disposal.[5]

-

Clean the spill area with a wet cloth or paper towels and place them in the waste container.

-

Ventilate the area.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert others in the area.

-

Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

-

Prevent entry into the affected area.

-

4.4 Waste Disposal

-

Dispose of unused material and contaminated items in accordance with all local, state, and federal regulations.[4][5]

-

Do not allow the chemical to enter drains or waterways.[4][5]

-

All waste must be collected by a licensed professional waste disposal service.[5]

Conclusion

This compound is a valuable reagent with significant potential in research and development. Its safe use is predicated on a comprehensive understanding of its potential hazards and the diligent application of robust safety protocols. By prioritizing engineering controls, adhering to established procedures, and consistently using appropriate personal protective equipment, researchers can effectively mitigate risks and maintain a safe laboratory environment.

References

- TCI Chemicals. (2025). SAFETY DATA SHEET: 2,6-Difluorobenzoic Acid.

- Combi-Blocks, Inc. (2024). JR-4188 - Safety Data Sheet.

- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: 2,6-Difluorobenzoic acid.

- Chemsrc. (2025). 2,6-Difluorobenzoic acid | CAS#:385-00-2.

- Aaron Chemicals LLC. (2024). Safety Data Sheet: 4-Cyano-2,3-difluorobenzoic acid.

- Fisher Scientific. (2010). SAFETY DATA SHEET: 2,6-Difluorobenzoic acid.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-Fluorobenzoic acid.

- ECHEMI. (n.d.). 2,6-Difluorobenzoic acid SDS, 385-00-2 Safety Data Sheets.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET: 4-Cyanobenzoic acid.

-

PubChem. (n.d.). 3-Cyano-4-fluorobenzoic acid. Retrieved from [Link]

- ChemicalBook. (2025). 3-cyano-2-fluorobenzoic acid - Safety Data Sheet.

- LookChem. (n.d.). Cas 385-00-2, 2,6-Difluorobenzoic acid.

- Fisher Scientific. (2009). SAFETY DATA SHEET: 2-Amino-6-fluorobenzoic acid.

- Apollo Scientific. (n.d.). 1314971-48-6 Cas No. | this compound.

-

PubChem. (n.d.). 2,6-Difluorobenzoic acid. Retrieved from [Link]

- ECHEMI. (2025). Buy 3-AMINO-2,6-DIFLUOROBENZOIC ACID Industrial Grade.

- Fisher Scientific. (2013). SAFETY DATA SHEET: 4-Cyanobenzoic acid.

- PubChemLite. (n.d.). 3-cyano-6-fluoro-2-methoxybenzoic acid (C9H6FNO3).

- Advanced ChemBlocks. (n.d.). 3-Bromo-6-cyano-2-fluoro-benzoic acid.

- Guidechem. (n.d.). How is 3-Cyano-2,4-difluorobenzoic acid synthesized?.

- Sigma-Aldrich. (n.d.). This compound | 1314971-48-6.

- ResearchGate. (n.d.). (PDF) 2,6-Difluorobenzoic acid.

-

ZORA (Zurich Open Repository and Archive). (2022). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 2,6-Difluorobenzoic acid 98 385-00-2.

Sources

- 1. 1314971-48-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. Cas 385-00-2,2,6-Difluorobenzoic acid | lookchem [lookchem.com]

- 3. 2,6-二氟苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. aaronchem.com [aaronchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. combi-blocks.com [combi-blocks.com]

- 11. fishersci.com [fishersci.com]

- 12. 2,6-Difluorobenzoic acid | CAS#:385-00-2 | Chemsrc [chemsrc.com]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 3-Cyano-2,6-difluorobenzoic acid

Authored by: A Senior Application Scientist

Abstract

3-Cyano-2,6-difluorobenzoic acid is a key building block in the development of novel pharmaceuticals and advanced materials. Its unique electronic and structural properties, conferred by the electron-withdrawing cyano and fluoro groups, make it a valuable intermediate for accessing complex molecular architectures. This guide provides a comprehensive overview of a robust and well-substantiated synthetic pathway to this compound, designed for researchers and professionals in organic synthesis and drug development. The methodologies presented are grounded in established chemical principles and supported by authoritative literature, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of Fluorinated Aromatics

The incorporation of fluorine into organic molecules can profoundly influence their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, fluorinated aromatic compounds are of paramount importance in medicinal chemistry. The target molecule, this compound, combines the benefits of difluorination with the versatile reactivity of both a nitrile and a carboxylic acid, making it a highly sought-after precursor for a range of applications.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic approach to this compound suggests a disconnection strategy that leverages readily available starting materials. The primary challenge lies in the regioselective introduction of the cyano and carboxyl groups onto the 2,6-difluorinated scaffold. A plausible strategy involves the functionalization of a pre-existing 2,6-difluorobenzene derivative. One of the most reliable and scalable approaches begins with the hydrolysis of a nitrile precursor, namely 3-bromo-2,4-difluorobenzonitrile, which can be synthesized from a corresponding aniline.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway: From 2,6-Difluorobenzonitrile

This synthetic route commences with the commercially available 2,6-difluorobenzonitrile, proceeding through a nitration, reduction, and subsequent Sandmeyer reaction to introduce the cyano group, followed by hydrolysis to yield the final product.

Workflow Overview

Caption: Multi-step synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Nitro-2,6-difluorobenzonitrile

-

Principle: Electrophilic aromatic substitution (nitration) on the 2,6-difluorobenzonitrile ring. The strong electron-withdrawing nature of the fluoro and cyano groups deactivates the ring, necessitating harsh reaction conditions.

-

Protocol:

-

To a stirred solution of fuming nitric acid (50 mL) at 0 °C, cautiously add concentrated sulfuric acid (100 mL).

-

Slowly add 2,6-difluorobenzonitrile (20 g, 0.144 mol) to the nitrating mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, warm the reaction mixture to 60 °C and maintain for 4 hours.

-

Cool the mixture to room temperature and pour it onto crushed ice (500 g).

-

The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to afford 3-Nitro-2,6-difluorobenzonitrile.

-

Step 2: Synthesis of 3-Amino-2,6-difluorobenzonitrile

-

Principle: Reduction of the nitro group to an amine using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation.[2]

-

Protocol (using SnCl₂):

-

To a stirred suspension of 3-Nitro-2,6-difluorobenzonitrile (25 g, 0.136 mol) in ethanol (250 mL), add a solution of tin(II) chloride dihydrate (153 g, 0.679 mol) in concentrated hydrochloric acid (100 mL).

-

Heat the mixture at reflux for 3 hours.

-

Cool the reaction mixture and neutralize with a 40% aqueous sodium hydroxide solution until a pH of 8-9 is reached.

-

Extract the product with ethyl acetate (3 x 200 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Amino-2,6-difluorobenzonitrile.

-

Step 3: Synthesis of 3-Cyano-2,6-difluorobenzonitrile

-

Principle: The Sandmeyer reaction, a well-established method for converting an aromatic amino group into a cyano group via a diazonium salt intermediate.[2][3]

-

Protocol:

-

Dissolve 3-Amino-2,6-difluorobenzonitrile (15.4 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL), keeping the temperature below 5 °C.

-

In a separate flask, prepare a solution of copper(I) cyanide (10.8 g, 0.12 mol) and sodium cyanide (6.0 g, 0.122 mol) in water (100 mL) and heat to 60 °C.

-

Add the cold diazonium salt solution dropwise to the hot copper cyanide solution. Effervescence will be observed.

-

After the addition is complete, heat the mixture at 80 °C for 1 hour.

-

Cool the mixture, and extract the product with toluene (3 x 150 mL).

-

Wash the combined organic layers with aqueous sodium hydroxide and then with water, dry over magnesium sulfate, and remove the solvent under vacuum to give crude 3-Cyano-2,6-difluorobenzonitrile, which can be purified by column chromatography or recrystallization.

-

Step 4: Synthesis of this compound

-

Principle: Hydrolysis of the nitrile group to a carboxylic acid under basic conditions.[4]

-

Protocol:

-

To a solution of 3-Cyano-2,6-difluorobenzonitrile (16.4 g, 0.1 mol) in ethanol (100 mL), add a 20% aqueous solution of sodium hydroxide (50 mL).

-

Heat the mixture at reflux for 6-8 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water (100 mL) and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.

-

The precipitated product is collected by filtration, washed with cold water, and dried in a vacuum oven to yield this compound.

-

Data Summary and Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (δ, ppm) | Expected ¹⁹F NMR Signals (δ, ppm) |

| 3-Nitro-2,6-difluorobenzonitrile | C₇H₂F₂N₂O₂ | 184.09 | Aromatic protons in the range of 7.5-8.5 | Two distinct fluorine signals |

| 3-Amino-2,6-difluorobenzonitrile | C₇H₄F₂N₂ | 154.12 | Aromatic protons (6.5-7.5), broad singlet for -NH₂ | Two distinct fluorine signals |

| 3-Cyano-2,6-difluorobenzonitrile | C₈H₂F₂N₂ | 164.11 | Aromatic protons in the range of 7.0-8.0 | Two distinct fluorine signals |

| This compound | C₈H₃F₂NO₂ | 183.11 | Aromatic protons (7.0-8.0), broad singlet for -COOH (>10 ppm) | Two distinct fluorine signals |

Safety and Handling

This synthesis involves the use of hazardous materials, including corrosive acids, toxic cyanides, and flammable solvents. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Special care should be taken when handling sodium nitrite and cyanide salts, as they are highly toxic.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By leveraging established and well-understood chemical transformations, this protocol offers a clear and logical approach for researchers in the fields of organic synthesis and medicinal chemistry. The successful synthesis and characterization of this valuable building block will undoubtedly facilitate the development of next-generation pharmaceuticals and functional materials.

References

- Google Patents. (n.d.). WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives.

- Chen, Z., et al. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid. Journal of Chemical Research, 2012(7), 412-413.

- Google Patents. (n.d.). EP1001929B1 - Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid.

- Bhattacharya, S. (2020). Chapter 1: A General Overview of Cyanation Reactions.

- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

-

ResearchGate. (n.d.). Difluorocarbene-Based Cyanation of Aryl Iodides. Retrieved from [Link]

-

MDPI. (2024). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Retrieved from [Link]

-

SciELO. (2021). RECENT ADVANCES IN CYANATION REACTIONS. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 3. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]

- 4. 2,6-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 3-Cyano-2,6-difluorobenzoic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Cyano-2,6-difluorobenzoic acid (CAS No. 1314971-48-6), a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the procurement, synthesis, quality control, and applications of this versatile compound, grounding technical information in practical, field-proven insights.

Introduction: The Strategic Importance of Fluorinated Moieties in Drug Design

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and lipophilicity. This compound, with its unique substitution pattern, offers a trifecta of functionalities: a carboxylic acid for amide coupling and other derivatizations, a nitrile group that can act as a hydrogen bond acceptor or be transformed into other functional groups, and two fluorine atoms that modulate the electronic properties and conformation of the molecule. This strategic combination makes it a valuable starting material for the synthesis of novel therapeutic agents.

Sourcing and Procurement of this compound

The availability and quality of starting materials are critical for any research and development program. This compound is available from a number of suppliers, primarily for research and development purposes.

Leading Suppliers and Indicative Pricing

For laboratory-scale quantities, several reputable chemical suppliers list this compound in their catalogs. Pricing can vary based on purity and quantity. Below is a comparative table of suppliers for research-grade material.

| Supplier | Product Code/CAS No. | Purity | Quantity | Indicative Price (USD) |

| Apollo Scientific | MFCD09907851 | ≥95% | 500mg | ~$480 |

| 1g | ~$770 | |||

| Matrix Scientific | 1314971-48-6 | Not specified | 500mg | ~$676 |

| 1g | ~$917 | |||

| Key Organics / BIONET | KEY428412403 | Not specified | Inquire | Inquire |

Note: Prices are approximate and subject to change. It is recommended to contact suppliers directly for the latest pricing and availability, including for bulk quantities.

For larger, industrial-grade quantities, it is advisable to contact manufacturers directly or utilize chemical sourcing platforms to obtain quotes for custom synthesis.

Synthesis of this compound: A Plausible Synthetic Route

Proposed Synthetic Pathway

A logical approach would start from a commercially available difluoroaniline derivative. The following diagram outlines a potential synthetic workflow.

Caption: Plausible synthetic routes to this compound.

Key Experimental Considerations

-

Directed Ortho-metalation: The fluorine atoms in 2,6-difluoroaniline can direct lithiation to the 3-position. The choice of the protecting group on the aniline is crucial to prevent side reactions.

-

Sandmeyer Reaction: This classic reaction is a reliable method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.[1] Careful control of temperature is essential to avoid decomposition of the diazonium salt.

-

Hydrolysis: The final step involves the hydrolysis of the nitrile to the carboxylic acid, which can typically be achieved under acidic or basic conditions.

Quality Control and Characterization

Ensuring the purity and identity of this compound is paramount for its use in drug discovery and development. A combination of analytical techniques should be employed for comprehensive quality control.

Certificate of Analysis (CoA)

A Certificate of Analysis from the supplier is the first point of reference for quality. While a specific CoA for this compound is not publicly available, a typical CoA for a similar aromatic carboxylic acid would include the following information:

| Parameter | Specification | Typical Result | Method |

| Appearance | White to off-white solid | Conforms | Visual |

| Purity (HPLC) | ≥ 98.0% | 99.5% | HPLC |

| Identity (¹H NMR) | Conforms to structure | Conforms | ¹H NMR |

| Water Content (Karl Fischer) | ≤ 0.5% | 0.1% | Karl Fischer Titration |

| Residual Solvents | As per ICH guidelines | Complies | GC-HS |

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for determining the purity of this compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic acid or phosphoric acid) as a modifier.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. Due to the substitution pattern, complex splitting patterns (doublets of doublets or triplets) are anticipated.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon atoms attached to fluorine will exhibit characteristic C-F coupling. The nitrile and carboxylic acid carbons will have distinct chemical shifts in the downfield region.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in negative mode would likely show a prominent peak for the deprotonated molecule [M-H]⁻.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and the C≡N stretch of the nitrile group (around 2230 cm⁻¹).

Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive building block for the synthesis of a variety of pharmacologically active compounds.

Role as a Key Intermediate

This compound can serve as a starting material for the synthesis of more complex molecules through reactions involving its carboxylic acid and nitrile functionalities. The presence of the difluoro substitution pattern can enhance the biological activity and pharmacokinetic properties of the final drug candidate.

Example Application: RORC2 Inverse Agonists

While direct use of this compound in a marketed drug is not readily documented, a closely related analog, 3-cyanobenzamide, has been incorporated into a potent and selective inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2).[2] RORC2 is a promising therapeutic target for autoimmune diseases. This highlights the potential of the cyanobenzoic acid scaffold in the development of novel therapeutics.

The following diagram illustrates the general workflow of utilizing a building block like this compound in a drug discovery program.

Caption: Drug discovery workflow utilizing a key building block.

Safety and Handling

This compound is classified as an irritant.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of functional groups and the presence of fluorine atoms provide chemists with a powerful tool for the synthesis of novel compounds with potentially enhanced pharmacological properties. A thorough understanding of its sourcing, synthesis, and characterization is essential for its effective utilization in research and development.

References

- Google Patents.

- Google Patents. Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid.

-

PubMed. Discovery of 3-Cyano- N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1 H-pyrrolo[2,3- b]pyridin-5-yl)benzamide: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist. [Link]

-

PubMed. Discovery of 3-Cyano- N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1 H-pyrrolo[2,3- b]pyridin-5-yl)benzamide: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist. [Link]

Sources

- 1. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 2. Discovery of 3-Cyano- N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1 H-pyrrolo[2,3- b]pyridin-5-yl)benzamide: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]

The Reactivity of the Cyano Group in 3-Cyano-2,6-difluorobenzoic Acid: A Guide for Advanced Synthesis

An In-Depth Technical Guide:

Abstract